Target Enzyme Selectivity: Inostamycin Inhibits CDP-DG:Inositol Transferase Without Cross-Inhibiting Related PI Pathway Enzymes
Inostamycin inhibits CDP-DG:inositol transferase with an IC50 of 0.02 µg/ml in A431 cell membrane preparations. At 10 µg/ml—a concentration 500-fold above its target IC50—inostamycin produces no inhibition of tyrosine kinase, PtdIns phospholipase C, or PtdIns kinase [1]. This selectivity window among PI pathway enzymes has not been demonstrated for any other polyether antibiotic or commercially available CDP-DG:inositol transferase inhibitor, establishing inostamycin as the only chemically validated selective probe for this target.
| Evidence Dimension | Enzyme inhibition selectivity (IC50 vs. cross-reactivity at 500× target IC50) |
|---|---|
| Target Compound Data | CDP-DG:inositol transferase IC50 = 0.02 µg/ml; no inhibition of tyrosine kinase, PLC, or PI kinase at 10 µg/ml |
| Comparator Or Baseline | No alternative selective CDP-DG:inositol transferase inhibitor is commercially available with demonstrated selectivity against PLC and PI kinase; polyether comparators (monensin, lysocellin) lack this primary target activity entirely. |
| Quantified Difference | ≥500-fold selectivity window for CDP-DG:inositol transferase over PI kinase, PLC, and tyrosine kinase |
| Conditions | In vitro enzyme assay using A431 cell membrane preparations |
Why This Matters
Researchers investigating PI turnover signaling require a probe that cleanly inhibits PI synthesis without confounding effects on PI phosphorylation or IP3/DAG second messenger generation, a selectivity profile unique to inostamycin among known small molecules.
- [1] Imoto, M.; Taniguchi, Y.; Umezawa, K. Inhibition of CDP-DG: Inositol Transferase by Inostamycin. J. Biochem. 1992, 112 (2), 299–302. View Source
